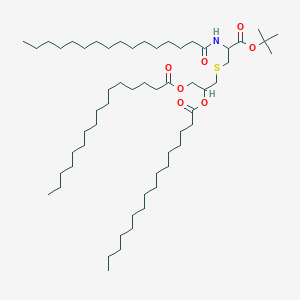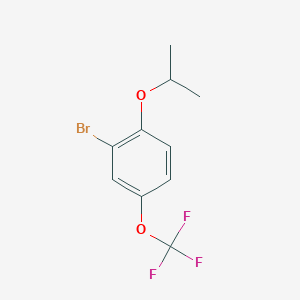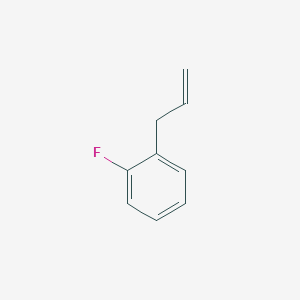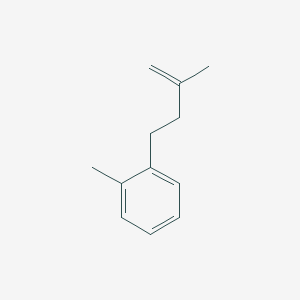
2-Methyl-4-(2-methylphenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-methylphenyl)-1-butene, also known as 2-Methyl-4-isopropylphenyl-1-butene, is an organic compound that is widely used in the synthesis of a variety of compounds. It is a colourless liquid with a boiling point of 131°C and a melting point of -38°C. It is soluble in many organic solvents, including ethanol, acetone, and ether, and is stable under normal conditions. 2-Methyl-4-(2-methylphenyl)-1-butene is a versatile building block for organic synthesis and has wide applications in the pharmaceutical, agrochemical, and food industries.
Applications De Recherche Scientifique
Reactivity and Cycloaddition
- The reactivity of certain silacyclobutenes, which involve structures related to 2-Methyl-4-(2-methylphenyl)-1-butene, was explored. This study found that these compounds underwent stereospecific reactions with butenes, leading to various products through formal [1 + 2] cycloaddition processes (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Photolytic Precursor Studies
- Research on 2-bromo-1-butene, a related compound, helped understand the dissociation channels of 1-buten-2-yl radicals. This work is vital in comprehending the reaction dynamics of C4H7 radical isomers, providing insights into their potential use in various chemical processes (Miller, Krisch, Butler, & Shu, 2005).
Intramolecular Reactivity
- An experimental and computational study of tert-butylphenylmethylene highlighted the intramolecular reactivity of similar compounds. This research offered insights into the rearrangements and reaction preferences of compounds like 2-Methyl-4-(2-methylphenyl)-1-butene, enhancing our understanding of their chemical behavior (Armstrong, Mckee, & Shevlin, 1998).
Nucleophilic Substitution and Elimination Reactions
- The study of the rate constants and product yields of nucleophilic substitution and elimination reactions in various solvents, involving compounds structurally related to 2-Methyl-4-(2-methylphenyl)-1-butene, sheds light on the reactivity and stability of these compounds in different chemical environments (Toteva & Richard, 1996).
Coordination Polymers
- Research into the formation of coordination polymers using bis(arylthio)ethers based on trans-2-butene backbones revealed the potential for creating diverse molecular frameworks. This study, by exploring ligands similar to 2-Methyl-4-(2-methylphenyl)-1-butene, contributes to the development of novel materials with unique properties (Zheng, Li, Du, Zou, & Bu, 2005).
Gas-Phase Reactions
- Investigating the gas-phase reaction rates of unsaturated alcohols with nitrate radicals, including studies on compounds like 2-methyl-1-butene, provides valuable data for atmospheric chemistry and the understanding of reaction dynamics in the gaseous state (Noda, Nyman, & Langer, 2002).
Propriétés
IUPAC Name |
1-methyl-2-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASYFLYKZHCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596855 |
Source


|
| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenyl)-1-butene | |
CAS RN |
731772-15-9 |
Source


|
| Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

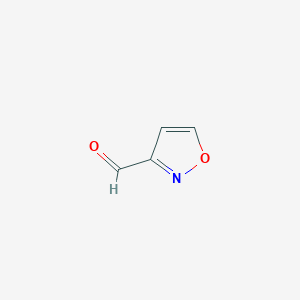
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
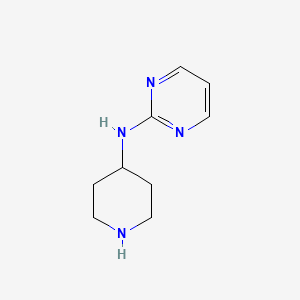
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
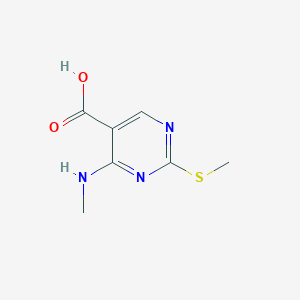
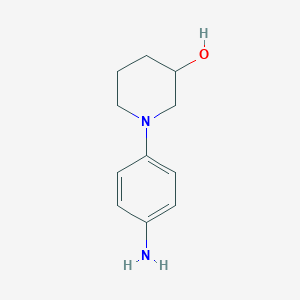
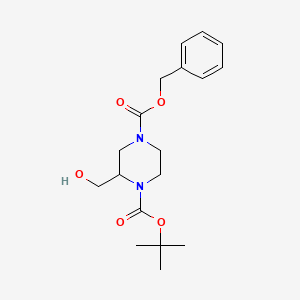
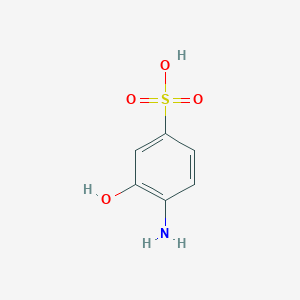

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
